Lipophilicity (LogP) Differential Between 2-Methyl-4-phenethyloxy and 5-Methyl-2-phenethyloxy Aniline
The 2-methyl-4-phenethyloxy aniline free base exhibits a computed LogP of 3.78 , which is 0.08 units higher than the 5-methyl-2-phenethyloxy positional isomer (XLogP3 = 3.7) [1]. This difference arises from the distinct positioning of the methyl substituent relative to the ether linker and amino group, affecting the overall dipole moment and hydrophobic surface accessible for partitioning.
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 3.78 (free base, Chemsrc) |
| Comparator Or Baseline | 5-Methyl-2-(phenethyloxy)aniline (CAS 806603-62-3), XLogP3 3.7 |
| Quantified Difference | ΔLogP = +0.08 (target more lipophilic) |
| Conditions | Computed values; target LogP from Chemsrc (method unspecified), comparator XLogP3 from PubChem 3.0 algorithm |
Why This Matters
A ΔLogP of 0.08 may appear modest but can be sufficient to differentiate chromatographic retention time and, in early drug discovery, can influence membrane permeability predictions and off-target promiscuity risk assessments where LipE optimization is critical.
- [1] PubChem. 5-Methyl-2-(2-phenylethoxy)aniline (CID 26189433). XLogP3 3.7. https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-2-_2-phenylethoxy_aniline View Source
